

Evaluating the cost-effectiveness of 2-Morpholinobenzaldehyde in large-scale synthesis

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Compound of Interest

Compound Name: **2-Morpholinobenzaldehyde**

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A Comparative Guide to the Cost-Effectiveness of **2-Morpholinobenzaldehyde** in Large-Scale Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a manufacturing process. Benzaldehyde derivatives, in particular, serve as versatile precursors for a wide array of complex molecules and bioactive compounds. This guide provides a comprehensive evaluation of the cost-effectiveness of **2-morpholinobenzaldehyde** in large-scale synthesis, comparing it with alternative substituted benzaldehydes. The analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison of Substituted Benzaldehydes in Synthesis

While specific large-scale synthesis data for **2-morpholinobenzaldehyde** is not readily available in the public domain, the synthesis of its isomer, 4-morpholinobenzaldehyde, offers valuable insights into the methodologies that would be applicable. The primary routes to morpholinobenzaldehydes involve nucleophilic aromatic substitution or cross-coupling reactions. The cost-effectiveness of **2-morpholinobenzaldehyde** can be benchmarked against

other substituted benzaldehydes commonly used in the synthesis of heterocyclic scaffolds, such as quinazolines and quinolines, which are significant in drug discovery.[1][2]

The following table summarizes the performance of various synthetic routes to a key intermediate, 4-morpholinobenzaldehyde, and the application of other benzaldehyde derivatives in the synthesis of important heterocyclic structures.

Table 1: Comparison of Synthetic Routes and Applications of Substituted Benzaldehydes

Starting Materials	Product	Reagents & Conditions	Reaction Time	Yield (%)	Key Considerations
Morpholine and p-Fluorobenzaldehyde	4-Morpholinobenzaldehyde	K ₂ CO ₃ , Aliquat 336, DMF, 100°C	24 h	89%	Utilizes readily available starting materials; long reaction time.[3]
Morpholine and 4-Iodobenzaldehyde	4-Morpholinobenzaldehyde	Buchwald-Hartwig coupling catalyst, NaOtBu, 1,4-dioxane, 100°C	6 h	86%	Faster reaction time but requires a specialized catalyst.[3]
2-Aminobenzamide and Benzyl alcohol	2-Phenyl-4(3H)-quinazolinone	t-BuONa, O ₂ (air), 120°C	24 h	up to 84%	An alternative route to quinazolinones that avoids a benzaldehyde derivative.[4]
2-Aminobenzamide and 2-Methylbenzaldehyde	2-(2-Methylphenyl)-4(3H)-quinazolinone	Glacial acetic acid, ethanol, reflux	4-6 h	Not specified	Demonstrates the use of a substituted benzaldehyde in quinazolinone synthesis.[1]
2-Nitrobenzaldehyde	1-(2-Methylquinolin-4-yl)methanol	Fe powder, glacial acetic acid	Not specified	79%	Domino reaction for

hyde and 2,4- Pentanedione	n-3-yl)ethan- 1-one	acid, 95- 110°C		quinoline synthesis.[5]
2- Nitrobenzalde hyde and 1- Phenyl-1,3- butanedione	(2- Methylquinoli n-3-yl) (phenyl)meth anone	Fe powder, glacial acetic acid, 95- 110°C	Not specified	86% High-yielding synthesis of a substituted quinoline.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of synthetic routes. Below are protocols for key transformations discussed in this guide.

Protocol 1: Synthesis of 4-Morpholinobenzaldehyde via Nucleophilic Aromatic Substitution[3]

- Reaction Setup: In a dry reaction flask, dissolve p-fluorobenzaldehyde (0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in N,N-dimethylformamide (DMF, 300 mL).
- Addition of Catalyst: Add a catalytic amount of Aliquat 336 reagent to the mixture.
- Reaction Conditions: Stir the reaction mixture at reflux for 24 hours at 100°C.
- Work-up: Upon completion, concentrate the mixture to dryness under reduced pressure and cool to room temperature.
- Isolation: Slowly pour the concentrate into ice water and let it stand overnight.
- Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from methanol to afford the target compound.

Protocol 2: Synthesis of 2-Phenyl-4(3H)-quinazolinone from 2-Aminobenzamide and Benzyl Alcohol[4]

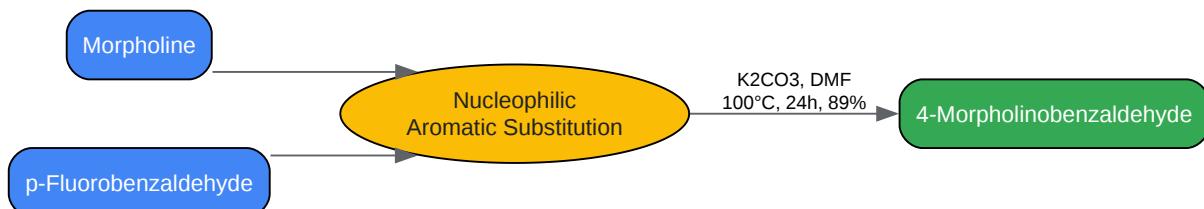
- Reaction Setup: A mixture of 2-aminobenzamide (1.0 mmol), benzyl alcohol (1.2 mmol), and t-BuONa (2.0 mmol) is heated at 120°C in the presence of oxygen (from air) for 24 hours.
- Monitoring: The reaction progress is monitored by thin-layer chromatography.
- Purification: Upon completion, the reaction mixture is cooled to room temperature, and the crude product is purified by column chromatography on silica gel to afford 2-phenyl-4(3H)-quinazolinone.

Protocol 3: General Procedure for Domino Reduction-Heterocyclization for Quinoline Synthesis[5]

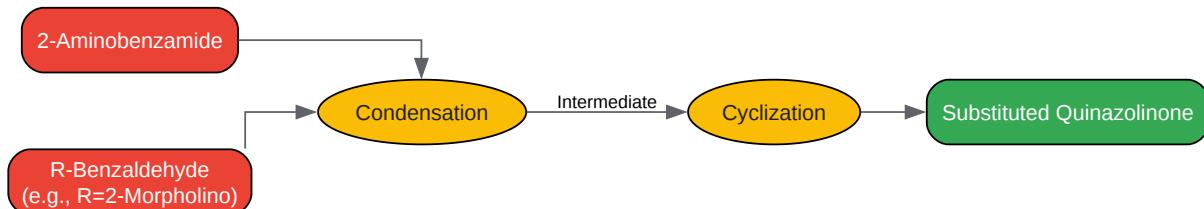
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid. Add the active methylene compound (2.0-3.0 equiv) to the solution.
- Heating: Stir the mixture and heat to 95-110°C.
- Addition of Iron: Once the target temperature is reached, add iron powder (4.0 equiv) portion-wise over 15 minutes.
- Work-up: After the reaction is complete, cool the mixture, filter to remove iron residues, and carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
- Extraction: Extract the aqueous layer with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic workflows discussed in this guide.

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Caption: Synthesis of 4-Morpholinobenzaldehyde.

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Caption: General workflow for quinazolinone synthesis.

Conclusion

The evaluation of **2-morpholinobenzaldehyde**'s cost-effectiveness in large-scale synthesis suggests that while it is a valuable precursor for complex heterocyclic compounds, its utility must be compared with other readily available and potentially more economical substituted benzaldehydes. The choice of starting material will ultimately depend on the specific target molecule, desired purity, and the overall process economics. The provided data and protocols offer a foundation for making such a comparative assessment. For instance, the synthesis of morpholinobenzaldehydes can be achieved in high yields, but may require longer reaction times or specialized catalysts compared to the use of other benzaldehyde derivatives in similar transformations.^[3] The development of more efficient catalytic systems and the optimization of reaction conditions will be key to enhancing the cost-effectiveness of **2-morpholinobenzaldehyde** in large-scale applications.

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